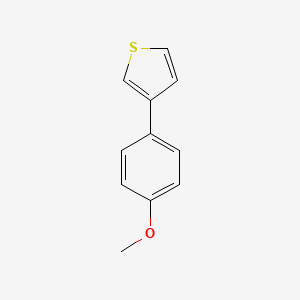

3-(4-Methoxyphenyl)thiophene

Description

Significance of Aryl-Substituted Thiophenes in Modern Chemical Science

Aryl-substituted thiophenes are a class of organic compounds that have a significant impact on modern chemical science, particularly in the realms of materials science and medicinal chemistry. The thiophene (B33073) ring itself is an electron-rich five-membered heterocycle containing a sulfur atom, which imparts unique electronic and structural characteristics. When substituted with aryl groups, these properties can be finely tuned, leading to a broad spectrum of applications.

In materials science, aryl-substituted thiophenes are fundamental components in the development of organic semiconductors. These materials are integral to the fabrication of organic electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netresearchgate.net The performance of these devices is highly dependent on the molecular structure of the active materials, where the nature of the aryl substituent can influence properties like charge carrier mobility, energy levels (HOMO/LUMO), and solid-state packing. researchgate.netresearchgate.net For instance, the introduction of different aryl groups can alter the bandgap of the material, which is a critical parameter for its application in electronic devices. acs.org

In the field of medicinal chemistry, the thiophene nucleus is recognized as a "privileged scaffold," meaning it is a common structural motif in a wide range of biologically active compounds and approved drugs. researchgate.net Thiophene derivatives have been shown to exhibit a variety of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netresearchgate.net The aryl substituent plays a crucial role in the structure-activity relationship (SAR) of these compounds, influencing their binding affinity to biological targets and their pharmacokinetic properties.

Overview of Research Trajectories for 3-(4-Methoxyphenyl)thiophene

Research into this compound has primarily focused on its role as a monomer for the synthesis of conducting polymers and as a foundational structure for creating more complex organic molecules for various applications.

One major research trajectory involves the synthesis and characterization of poly(this compound). This polymer is typically prepared through electrochemical polymerization of the this compound monomer. researchgate.net The resulting polymer films have been investigated for their potential use in electronic applications, such as in sensors. researchgate.net The methoxy (B1213986) group on the phenyl ring acts as an electron-donating group, which influences the electronic properties of the resulting polymer, such as its oxidation potential and bandgap. acs.org

Another significant area of research is the use of this compound as a building block in the synthesis of more complex molecules. For example, it has been incorporated into larger, fused-ring systems like thieno[3,2-b]thiophene (B52689) derivatives. acgpubs.orgresearchgate.net These more complex structures are being explored for their applications in organic electronics, particularly as donor materials in donor-acceptor systems for organic solar cells or as emissive materials in OLEDs. acgpubs.orgresearchgate.net The synthesis of these derivatives often involves multi-step reactions, such as Suzuki coupling, to link the this compound unit to other molecular fragments. acs.org

The synthesis of this compound itself has been achieved through various organic chemistry methods. One common approach is the Suzuki cross-coupling reaction, which involves the reaction of a thiophene boronic acid derivative with a methoxy-substituted aryl halide, or vice versa, in the presence of a palladium catalyst.

Below is a table summarizing some of the key research findings related to this compound and its derivatives:

| Research Area | Key Findings | Relevant Compounds |

| Polymer Chemistry | Electropolymerization of this compound yields a conducting polymer with potential applications in sensors. researchgate.net The methoxy group influences the polymer's electronic properties. acs.org | Poly(this compound) |

| Materials Science | Used as a building block for donor-acceptor molecules and fused-ring systems for organic electronics. acgpubs.orgresearchgate.net Copolymers with thiophene have been synthesized and their optical and electronic properties studied. acs.org | 3-(4-Methoxyphenyl)thieno[3,2-b]thiophene |

| Organic Synthesis | Synthesized via Suzuki cross-coupling reactions. rsc.org Serves as a precursor for more complex functionalized thiophenes. | This compound |

Current State and Future Outlook in the Field

The current research landscape for this compound and related aryl-substituted thiophenes remains vibrant, with ongoing efforts to develop new materials with enhanced properties and to explore novel applications. The future outlook for this class of compounds is promising, with several key areas of development.

In the field of organic electronics, the focus is on designing and synthesizing new generations of materials based on this compound with improved performance metrics. This includes the development of polymers with higher charge carrier mobility, better stability, and tailored energy levels for more efficient organic solar cells and OLEDs. rsc.org The exploration of new device architectures that can fully exploit the properties of these materials is also an active area of research. rsc.org

Furthermore, there is a growing interest in the application of thiophene-based materials in the field of bioelectronics and sensors. The ability to functionalize the aryl group of this compound allows for the introduction of specific recognition elements, which could lead to the development of highly sensitive and selective chemical and biological sensors.

The continued development of more efficient and sustainable synthetic methods for the preparation of this compound and its derivatives is also a key aspect of future research. This includes the use of greener solvents and catalysts to reduce the environmental impact of the synthesis process.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c1-12-11-4-2-9(3-5-11)10-6-7-13-8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPDKGYVMWIODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399660 | |

| Record name | 3-(4-methoxyphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82437-75-0 | |

| Record name | 3-(4-Methoxyphenyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82437-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-methoxyphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Methoxyphenyl Thiophene and Its Analogues

Direct Approaches to 3-(4-Methoxyphenyl)thiophene Core Construction

Direct methods for synthesizing the this compound core primarily involve the formation of a carbon-carbon bond between a thiophene (B33073) ring and a 4-methoxyphenyl (B3050149) group. Transition metal-catalyzed cross-coupling reactions are the most prominent in this category.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, including 3-arylthiophenes. This reaction typically involves the palladium-catalyzed cross-coupling of a thienylboronic acid or its ester with an aryl halide, or conversely, an arylboronic acid with a halothiophene. nih.govcem.com For the synthesis of this compound, two primary Suzuki coupling strategies can be employed: the reaction of 3-thienylboronic acid with a 4-methoxyphenyl halide (such as 4-bromoanisole (B123540) or 4-iodoanisole), or the reaction of 3-halothiophene (commonly 3-bromothiophene) with 4-methoxyphenylboronic acid.

The general catalytic cycle for the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The presence of a base is crucial for the transmetalation step. A variety of palladium catalysts, ligands, bases, and solvent systems can be utilized to optimize the reaction conditions and yield.

| Thiophene Substrate | Aryl Substrate | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 3-Bromothiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | Not specified | researchgate.net |

| 3-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 | 85 | semanticscholar.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | acs.org |

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. While thiophene is generally more reactive than benzene (B151609) towards electrophiles, the regioselectivity of the substitution is a key consideration. For 3-substituted thiophenes, electrophilic attack typically occurs at the C2 or C5 position, which are the most activated. researchgate.net The directing effect of the 4-methoxyphenyl group at the 3-position will influence the position of further substitution.

A notable example of an electrophilic aromatic substitution for introducing a formyl group is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring. nih.govgoogle.com For 3-substituted thiophenes, the Vilsmeier-Haack reaction can provide a route to 2-formyl or 5-formyl derivatives, depending on the nature of the substituent and the reaction conditions. researchgate.net

Halogenation is another important electrophilic aromatic substitution reaction. The bromination of 3-phenylthiophene, for instance, has been studied to understand the regiochemical outcome of introducing a halogen substituent. acs.org Such reactions typically employ a halogenating agent in the presence or absence of a Lewis acid catalyst. The position of halogenation on the this compound ring will be directed by the electronic and steric effects of the existing substituent.

Thiophene Ring Formation via Cyclization Reactions

An alternative to direct coupling is the construction of the thiophene ring from acyclic precursors. Several named reactions are effective for synthesizing substituted thiophenes.

Gewald Reaction and Related Heterocyclization Methods

The Gewald reaction is a multicomponent reaction that provides a versatile route to 2-aminothiophenes. umich.eduwikipedia.org The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org While this reaction directly yields 2-aminothiophenes, it can be a valuable method for producing analogues of this compound where an amino group at the 2-position is desired for further functionalization.

To synthesize a 3-aryl-2-aminothiophene, an aryl methyl ketone (like 4-methoxyacetophenone) can be used as the ketone component. The reaction of an aryl-alkyl ketone with an activated nitrile and elemental sulfur under basic conditions can lead to the formation of a 4-aryl-substituted 2-aminothiophene. mdpi.comresearchgate.net

Intramolecular Cyclization Pathways

Various intramolecular cyclization strategies can be employed to construct the thiophene ring. The Fiesselmann thiophene synthesis is a notable example, which allows for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. nih.govwikipedia.org This method offers a pathway to highly functionalized thiophenes that can be further modified. By selecting appropriate starting materials, this reaction can be adapted to produce thiophenes with an aryl group at the 3-position.

Another approach involves the electrophilic cyclization of suitable precursors. For instance, the synthesis of benzo[b]thiophenes has been achieved through the electrophilic sulfur-mediated cyclization of alkynylthioanisoles. nih.gov Similar strategies involving intramolecular cyclization of appropriately substituted sulfur-containing precursors could potentially be adapted for the synthesis of this compound.

Derivatization and Functionalization of this compound

Once the this compound core is synthesized, it can be further modified to introduce various functional groups at the remaining active positions of the thiophene ring (typically C2 and C5).

Palladium-catalyzed cross-coupling reactions are not only useful for the initial synthesis but also for the subsequent derivatization. For example, if a halogen atom is present on the thiophene ring, it can serve as a handle for further Suzuki, Heck, or other cross-coupling reactions to introduce additional aryl, vinyl, or alkyl substituents. cem.com

Another powerful technique for functionalization is lithiation . The hydrogen atoms on the thiophene ring, particularly at the C2 and C5 positions, can be abstracted by a strong base like n-butyllithium to form a lithiated intermediate. This organolithium species is a potent nucleophile and can react with a wide range of electrophiles to introduce various functional groups, such as aldehydes (from reaction with DMF), carboxylic acids (from reaction with CO₂), or alkyl groups (from reaction with alkyl halides). researchgate.net The regioselectivity of lithiation can often be controlled by the reaction conditions and the directing effects of the substituent at the 3-position.

Introduction of Additional Substituents on the Thiophene Ring (e.g., Carbonitrile, Carboxylic Acid, Halogens)

The functionalization of the thiophene ring in this compound allows for the fine-tuning of its chemical and physical properties. Standard electrophilic substitution reactions are commonly employed to introduce a variety of substituents.

Halogenation: The introduction of halogens, such as bromine, onto the thiophene ring is a common strategy. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS). researchgate.netjcu.edu.au The position of halogenation is directed by the existing substituents. Halogenated thiophenes are valuable intermediates for further cross-coupling reactions to build more complex molecules. jcu.edu.au

Introduction of Carbonitrile and Carboxylic Acid Groups: The carbonitrile group (–CN) can be introduced through various synthetic routes, often involving the dehydration of an amide or through nucleophilic substitution reactions. The Gewald reaction is a well-established method for synthesizing 2-aminothiophenes bearing a 3-carbonitrile group. nih.govresearchgate.net Carboxylic acid functionalities (–COOH) can be introduced by methods such as the carbonation of a lithiated thiophene intermediate or by the hydrolysis of a nitrile or ester group. google.combeilstein-journals.org These functional groups serve as versatile handles for further synthetic transformations.

Modifications of the 4-Methoxyphenyl Moiety

Modifications to the 4-methoxyphenyl group can significantly impact the electronic properties of the entire molecule. A key transformation is the demethylation of the methoxy (B1213986) group to a hydroxyl group, which can alter the electron-donating ability of the substituent and provide a site for further functionalization.

O-Demethylation: The conversion of the 4-methoxy group to a 4-hydroxy group is a common modification. nih.govgoogle.com This reaction can be achieved using various demethylating agents. The resulting hydroxyl group can then be used to attach other functional groups, thereby expanding the range of accessible derivatives. This transformation is significant as it can influence the molecule's intermolecular interactions and electronic character. researchgate.net

Condensation Reactions for π-Conjugated Systems (e.g., Knoevenagel Condensation)

To extend the π-conjugation of this compound, condensation reactions are frequently employed. The Knoevenagel condensation, for example, involves the reaction of an active methylene (B1212753) compound with a carbonyl group. This reaction is a powerful tool for creating new carbon-carbon double bonds and extending the conjugated system, which is crucial for developing materials with specific optical and electronic properties. nih.govnagoya-u.ac.jp

For instance, a thiophene derivative bearing a formyl group (an aldehyde) can undergo a Knoevenagel condensation with a compound containing an active methylene group. This reaction elongates the π-system and is a key step in the synthesis of various organic electronic materials.

Annulation Reactions to Form Fused Thiophene Systems (e.g., Thienothiophenes)

Annulation reactions, which involve the formation of a new ring fused to the existing thiophene ring, are used to create larger, more rigid, and more extensively conjugated systems like thienothiophenes. wikipedia.orgresearchgate.net These fused systems often exhibit enhanced electronic communication and are of great interest for applications in organic electronics. researchgate.netmdpi.combeilstein-journals.org

The synthesis of thieno[3,2-b]thiophenes, a specific isomer of thienothiophene, has been a focus of research. wikipedia.orgmdpi.com These syntheses often involve multi-step sequences starting from appropriately substituted thiophenes. mdpi.combeilstein-journals.org The resulting fused aromatic systems have distinct electronic and optical properties compared to their single-ring thiophene precursors. researchgate.net

Sustainable Synthetic Practices

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods in chemistry. This includes the use of greener solvents and the development of catalyst-free and mechanochemical approaches.

Application of Deep Eutectic Solvents (DES)

Deep eutectic solvents (DESs) have emerged as a green alternative to traditional volatile organic solvents. mdpi.comnih.gov DESs are mixtures of two or more components that, at a particular molar ratio, form a eutectic with a melting point much lower than that of the individual components. mdpi.com They are often biodegradable, have low toxicity, and are prepared from readily available and inexpensive starting materials.

In the context of thiophene synthesis, DESs, such as those based on choline (B1196258) chloride and glycerol, have been successfully used as the reaction medium. researchgate.net These solvent systems can promote reactions and, in some cases, can be recycled and reused, which adds to the sustainability of the process. researchgate.net

Mechanochemical and Catalyst-Free Approaches

Mechanochemistry: This approach involves using mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. This solvent-free method is inherently more environmentally friendly.

Catalyst-Free Reactions: The development of reactions that proceed efficiently without a catalyst is another key aspect of green chemistry. Catalyst-free reactions avoid the use of often expensive and potentially toxic metal catalysts. For example, visible-light-induced condensation reactions have been developed for the synthesis of bis(indolyl)methanes from aromatic aldehydes under catalyst- and additive-free conditions. rsc.orgscispace.comfigshare.com While not directly involving this compound in the provided examples, the principle of catalyst-free synthesis is applicable to a wide range of organic transformations. ciac.jl.cn

Advanced Spectroscopic and Structural Characterization of 3 4 Methoxyphenyl Thiophene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For derivatives of 3-(4-methoxyphenyl)thiophene, ¹H and ¹³C NMR provide unambiguous evidence of the molecular connectivity and chemical environment of each atom.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound derivatives reveals characteristic signals corresponding to the protons on the thiophene (B33073) ring, the methoxyphenyl group, and any additional substituents. The chemical shifts (δ) are influenced by the electron density around the protons and spin-spin coupling provides information about adjacent protons.

In a representative derivative, 3-(4-methoxyphenyl)-4-methylthiophene , the signals can be assigned as follows:

Methoxyphenyl Protons: The protons on the 4-methoxyphenyl (B3050149) ring typically appear as two distinct doublets in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the thiophene ring are deshielded compared to the protons meta to it, due to the electronic effects of the substituent. A typical pattern would be a doublet around δ 7.31 ppm and another around δ 6.94 ppm, each integrating to 2H with a characteristic coupling constant (J) of approximately 8.0 Hz. rsc.org

Thiophene Protons: The protons on the substituted thiophene ring appear as singlets in the absence of adjacent protons. For 3-(4-methoxyphenyl)-4-methylthiophene, two singlets are observed around δ 7.13 and 7.00 ppm. rsc.org

Methoxy (B1213986) Protons: The three protons of the methoxy group (-OCH₃) are chemically equivalent and appear as a sharp singlet, typically upfield around δ 3.84 ppm. rsc.org

Substituent Protons: Protons on other substituents, like the methyl group in this example, will have their own characteristic signals, such as a singlet around δ 2.25 ppm for the methyl group. rsc.org

Interactive Data Table: ¹H NMR Data for 3-(4-Methoxyphenyl)-4-methylthiophene

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.31 | Doublet | 8.0 | 2H | Ar-H (ortho to thiophene) |

| 7.13 | Singlet | - | 1H | Thiophene-H |

| 7.00 | Singlet | - | 1H | Thiophene-H |

| 6.94 | Doublet | 8.0 | 2H | Ar-H (meta to thiophene) |

| 3.84 | Singlet | - | 3H | -OCH₃ |

| 2.25 | Singlet | - | 3H | -CH₃ |

Data recorded in CDCl₃ at 400 MHz. rsc.org

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For 3-(4-methoxyphenyl)-4-methylthiophene , the carbon signals can be assigned as follows: rsc.org

Aromatic Carbons: The spectrum shows multiple signals in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group is highly deshielded, appearing around δ 158.69 ppm. Other carbons of the phenyl and thiophene rings appear at distinct chemical shifts, for instance, at δ 142.75, 136.19, 129.68, 129.57, 122.24, 121.79, and 113.72 ppm. rsc.org

Methoxy Carbon: The carbon of the methoxy group gives a characteristic signal in the upfield region, typically around δ 55.27 ppm. rsc.org

Substituent Carbons: The methyl carbon provides a signal in the far upfield region, around δ 15.55 ppm. rsc.org

Interactive Data Table: ¹³C NMR Data for 3-(4-Methoxyphenyl)-4-methylthiophene

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 158.69 | C-OCH₃ (aromatic) |

| 142.75 | Aromatic/Thiophene C |

| 136.19 | Aromatic/Thiophene C |

| 129.68 | Aromatic/Thiophene C |

| 129.57 | Aromatic/Thiophene C |

| 122.24 | Aromatic/Thiophene C |

| 121.79 | Aromatic/Thiophene C |

| 113.72 | Aromatic/Thiophene C |

| 55.27 | -OCH₃ |

| 15.55 | -CH₃ |

Data recorded in CDCl₃ at 100.6 MHz. rsc.org

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The spectrum of a this compound derivative would display characteristic bands for its constituent functional groups. researchgate.netprimescholars.com

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methoxy group show stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.

C=C Aromatic Stretching: The stretching of the carbon-carbon double bonds within the thiophene and benzene (B151609) rings gives rise to several medium to strong bands in the 1610-1450 cm⁻¹ region. researchgate.net

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group produces a strong, characteristic band, typically around 1250 cm⁻¹ (asymmetric stretching) and 1040 cm⁻¹ (symmetric stretching).

C-S Stretching: The carbon-sulfur bond stretching in the thiophene ring is often observed in the fingerprint region, typically between 800-600 cm⁻¹. researchgate.net

C-H Out-of-Plane Bending: These bands, found below 900 cm⁻¹, are indicative of the substitution pattern on the aromatic rings.

Interactive Data Table: Characteristic FT-IR Vibrational Frequencies

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Ring |

|---|---|---|

| 3100-3000 | C-H Stretching | Thiophene, Phenyl |

| 2950-2850 | C-H Stretching | Methoxy (-OCH₃) |

| 1610-1450 | C=C Stretching | Thiophene, Phenyl |

| ~1250 | Asymmetric C-O-C Stretching | Methoxy-Phenyl |

| ~1040 | Symmetric C-O-C Stretching | Methoxy-Phenyl |

| 850-750 | C-H Out-of-Plane Bending | Thiophene, Phenyl |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrations that cause a significant change in molecular polarizability are strongly Raman active. For aromatic systems like this compound derivatives, Raman spectroscopy is particularly useful for identifying skeletal vibrations. nih.gov

Aromatic Ring Vibrations: The symmetric stretching vibrations of the thiophene and benzene rings are typically strong and sharp in the Raman spectrum, appearing in the 1600-1300 cm⁻¹ region. These are often more intense than in the corresponding FT-IR spectrum. ias.ac.in

C-S Modes: The C-S stretching and ring deformation modes of the thiophene ring are also characteristically observed in the Raman spectrum, often below 1000 cm⁻¹. nih.gov

Symmetry: As Raman activity depends on changes in polarizability, symmetric vibrations often produce more intense Raman bands, providing information that complements the absorption-based data from FT-IR.

Interactive Data Table: Expected Raman Shifts

| Raman Shift Range (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3000 | Aromatic C-H Stretching |

| 1610-1500 | Symmetric Ring C=C Stretching |

| 1450-1300 | Ring Skeletal Vibrations |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the conjugated π-electron system of the molecule by probing the transitions between electronic energy levels.

UV-Vis Spectroscopy: this compound derivatives contain a conjugated system formed by the thiophene and phenyl rings. This conjugation allows for π → π* electronic transitions upon absorption of UV-visible light. nih.gov The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation. The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift compared to an unsubstituted phenylthiophene. Extending the conjugation through further substitution typically results in a further red shift of the absorption maximum. rsc.org For example, derivatives of thieno[3,2-b]thiophene (B52689), which have a more extended π-system, show absorption maxima at longer wavelengths. researchgate.net

Fluorescence Spectroscopy: Many thiophene-based materials are known to be fluorescent, emitting light after being electronically excited. The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the emission efficiency and dynamics. The emission properties are highly dependent on the molecular structure and the local environment. Research into novel derivatives often focuses on tuning these properties for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netnih.gov Studies on various thiophene derivatives show that their emission can be tuned across the visible spectrum by modifying the chemical structure. rsc.org

Computational Chemistry and Theoretical Frameworks for 3 4 Methoxyphenyl Thiophene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have proven to be an invaluable tool for exploring the intricate details of the electronic landscape and reactivity of 3-(4-methoxyphenyl)thiophene and related molecular systems.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic properties of organic molecules. By approximating the many-electron problem to one that is dependent on the electron density, DFT offers a balance between computational cost and accuracy. For thiophene (B33073) derivatives, DFT calculations, often using hybrid functionals like B3LYP, have been instrumental in optimizing molecular geometries and predicting a variety of electronic characteristics. nih.govjchps.comscholaris.ca

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions, and the energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.orgresearchgate.netyoutube.comnih.gov A smaller energy gap generally implies higher reactivity and lower stability. researchgate.net

In the context of thiophene derivatives, the HOMO is typically distributed over the electron-rich thiophene ring and the methoxy-substituted phenyl ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often localized on the thiophene ring, suggesting it is the preferred site for nucleophilic attack. The HOMO-LUMO energy gap for thiophene derivatives has been calculated using DFT methods. For instance, a study on a related thiophene derivative calculated the HOMO and LUMO energies to be -4.994 eV and -1.142 eV, respectively, resulting in an energy gap of 3.852 eV. nih.gov Another investigation on a chalcone (B49325) derivative containing a methoxyphenyl group found the energy gap to be approximately 3.75 eV in various solvents. niscpr.res.in

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | -4.994 | -1.142 | 3.852 | nih.gov |

| (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | - | - | ~3.75 | niscpr.res.in |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.netwolfram.com The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), indicating sites for nucleophilic attack. researchgate.net Green areas correspond to neutral or near-neutral potential. researchgate.net

For molecules containing methoxy (B1213986) and phenyl groups, MEP maps often show the most negative potential (red) around the oxygen atom of the methoxy group, highlighting it as a prime site for electrophilic interaction. nih.govmanipal.edu In thiophene-containing compounds, the sulfur atom and the aromatic rings can also exhibit regions of negative potential. The hydrogen atoms of the phenyl and thiophene rings typically show positive potential (blue), making them susceptible to nucleophilic attack.

Global and local chemical reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. researchgate.netchemrxiv.orgrsc.orgworldscientific.com Global descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), describe the reactivity of the molecule as a whole. chemrxiv.org Local descriptors, like the Fukui function (f(r)), pinpoint the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. nih.govchemrxiv.org

These descriptors are calculated using the energies of the HOMO and LUMO. For example, a study on thiophene derivatives calculated the chemical potential to be -3.068 eV, indicating a stable molecular system. nih.gov The Fukui functions can identify specific atoms that are most susceptible to attack. For instance, in one thiophene derivative, the C4 atom of the thiophene ring was identified as the most reactive site for nucleophilic attack, while the N9 atom was the most reactive for electrophilic attack. nih.gov

| Descriptor | Value (eV) | Reference |

|---|---|---|

| Ionization Potential (I) | 4.994 | nih.gov |

| Electron Affinity (A) | 1.142 | nih.gov |

| Chemical Potential (μ) | -3.068 | nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules, including their electronic absorption and emission spectra. rsc.orgresearchgate.netchemrxiv.org It has become a popular tool due to its favorable balance of accuracy and computational efficiency. rsc.org TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*).

However, it is important to note that TD-DFT can sometimes provide qualitatively incorrect results for certain thiophene-based compounds, leading to spurious state inversion and incorrect excitation characters. nih.gov Despite these potential limitations, TD-DFT remains a valuable tool for gaining insights into the photophysical properties of molecules like this compound. For a chalcone derivative with a methoxyphenyl group, TD-DFT calculations have been used to characterize the absorption wavelengths as arising from π→π* and n→π* transitions. niscpr.res.in

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations, particularly DFT, are also employed to predict the non-linear optical (NLO) properties of molecules. nih.gov NLO materials are of great interest for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

Computational studies on organic molecules have shown that the presence of electron-donating (like the methoxy group) and electron-withdrawing groups connected through a π-conjugated system can enhance the NLO response. Theoretical investigations on compounds with similar structural motifs to this compound have demonstrated significant NLO properties, with calculated first hyperpolarizability values on the order of 10⁻²⁷ esu. nih.gov These theoretical predictions are crucial for the rational design of new NLO materials.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of molecules over time, providing insights into the stability of ligand-receptor complexes and the conformational changes that govern molecular interactions. For thiophene derivatives, MD simulations have been instrumental in assessing the stability of their binding to biological targets.

In studies of thiophene-based inhibitors, MD simulations are typically performed to validate the results of molecular docking. nih.gov These simulations can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's active site residues over the simulation period. The root mean square deviation (RMSD) of the protein and ligand atoms is a critical parameter analyzed during MD simulations. A stable RMSD profile over time suggests that the ligand remains securely bound within the active site, indicating a stable complex. For instance, in the investigation of thiophene-3-carbonitriles as MurF inhibitors, a 10-nanosecond MD simulation was conducted to confirm the stability of the ligand-enzyme complex. nih.gov

While specific MD simulation data for this compound is not extensively available in the literature, the principles from studies on analogous compounds can be applied. An MD simulation of a this compound derivative docked into a receptor would likely focus on the stability of the interactions involving the methoxyphenyl and thiophene rings. The methoxy group, for example, could be monitored for its ability to form stable hydrogen bonds, while the aromatic rings would be assessed for their role in pi-pi stacking or hydrophobic interactions.

Table 1: Representative Data from Molecular Dynamics Simulations of Thiophene Derivatives

| Parameter | Description | Typical Findings for Thiophene Derivatives |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the superimposed protein or ligand over time. | Stable RMSD values (e.g., < 3 Å) indicate a stable ligand-protein complex. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor. | Persistent hydrogen bonds with key active site residues confirm important interactions. |

| Binding Free Energy | Calculated using methods like MM-GBSA to estimate the strength of the ligand-receptor interaction. | Favorable binding free energies suggest a strong and stable interaction. |

This table presents generalized findings from MD simulations of various thiophene derivatives to illustrate the type of data obtained from such studies.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions. For thiophene derivatives, docking studies have been widely used to identify potential biological targets and to elucidate their binding modes.

In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, a derivative of this compound, is then placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Studies on various thiophene-containing molecules have demonstrated their potential to interact with a range of biological targets. For example, thiophene derivatives have been docked into the active sites of enzymes like MurF, a key bacterial enzyme, revealing important interactions with amino acid residues. nih.gov The binding affinity of these compounds is often reported in kcal/mol.

For this compound, a docking study would likely show the methoxyphenyl group engaging in hydrophobic interactions or potentially forming hydrogen bonds via its oxygen atom. The thiophene ring can also participate in hydrophobic and pi-pi stacking interactions with aromatic residues in the binding pocket.

Table 2: Illustrative Molecular Docking Results for Thiophene Derivatives Against a Hypothetical Kinase Target

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Derivative A | -8.5 | Lys78, Leu123 | Hydrogen Bond, Hydrophobic |

| Derivative B | -9.2 | Phe189, Val65 | Pi-Pi Stacking, Hydrophobic |

| Derivative C | -7.9 | Asp180 | Hydrogen Bond |

This table provides hypothetical data to exemplify the outcomes of molecular docking studies on compounds structurally similar to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Drug-Likeness Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of unsynthesized compounds and for optimizing lead compounds.

The development of a QSAR model typically involves a dataset of compounds with known activities. For each compound, a set of molecular descriptors is calculated, which can include physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices. Statistical methods are then used to build a model that correlates these descriptors with the biological activity.

For thiophene-based compounds, QSAR studies have been performed to understand the structural requirements for various biological activities. nih.gov These studies can reveal which molecular features are important for enhancing or diminishing the desired activity. For instance, a QSAR model might indicate that increasing the hydrophobicity of a particular substituent on the thiophene ring leads to higher potency.

Drug-likeness prediction is another important computational tool that assesses whether a compound has properties that would make it a likely drug candidate. One of the most well-known sets of guidelines for drug-likeness is Lipinski's Rule of Five. ajol.info These rules are based on the observation that most orally administered drugs have certain physicochemical properties within a specific range.

Table 3: Predicted Drug-Likeness Parameters for this compound

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 190.25 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol-water partition coefficient) | ~3.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 (the oxygen atom) | ≤ 10 | Yes |

The values in this table are estimated based on the chemical structure of this compound and may vary slightly depending on the prediction software used.

Computational Analysis of Solvatochromic Behavior

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This property is often observed in compounds with a significant change in dipole moment upon electronic excitation. The computational analysis of solvatochromic behavior can provide insights into the electronic structure of a molecule and its interactions with the surrounding solvent molecules.

For donor-π-acceptor (D-π-A) systems containing a thiophene ring, the solvatochromic effect can be pronounced. In these molecules, the thiophene ring often acts as part of the π-conjugated bridge that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor group upon photoexcitation.

A study on a structurally related compound, 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT), where the p-methoxyphenyl group acts as an electron donor, demonstrated a bathochromic shift (a shift to longer wavelengths) in its absorption spectrum as the solvent polarity increased. rsc.org This indicates that the excited state is more polar than the ground state, which is typical for ICT processes. The fluorescence emission spectra of such compounds often show an even larger bathochromic shift, further confirming the charge-transfer nature of the excited state. rsc.org

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the electronic transition energies in different solvent environments, simulating the solvatochromic effect. These calculations can help in understanding the nature of the electronic transitions and in predicting the solvatochromic behavior of new compounds.

Table 4: Solvatochromic Data for the Structurally Related Compound 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT)

| Solvent | Polarity | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) |

| Cyclohexane (B81311) (CHX) | Nonpolar | 361 | 407 |

| Toluene | Nonpolar | 368 | 420 |

| Dichloromethane (DCM) | Polar aprotic | 370 | 450 |

| Acetonitrile (ACN) | Polar aprotic | 368 | 459 |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar aprotic | 371 | 473 |

Data sourced from a study on a structurally similar compound to illustrate the solvatochromic effect in this class of molecules. rsc.org

Advanced Research Applications and Functional Properties of 3 4 Methoxyphenyl Thiophene Derivatives

Materials Science and Optoelectronic Applications

Derivatives of 3-(4-methoxyphenyl)thiophene have garnered significant attention in materials science due to their versatile electronic and photophysical properties. The presence of the electron-donating methoxy (B1213986) group and the π-conjugated thiophene (B33073) ring system makes these compounds promising candidates for a variety of optoelectronic applications. Researchers have explored their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), among other advanced applications.

Organic Light-Emitting Diodes (OLEDs)

The unique molecular structure of this compound derivatives makes them suitable for use in the emissive layers of OLEDs. The combination of the electron-rich methoxyphenyl group and the thiophene moiety can lead to high photoluminescence quantum yields, a key requirement for efficient light emission. While specific performance data for OLEDs based solely on this compound is still emerging, research on related thienothiophene structures provides insight into their potential. For instance, a donor-acceptor molecule incorporating a 3-(4-methoxyphenyl)thieno[3,2-b]thiophene unit has been synthesized and characterized, showing promise for light-emitting applications. In one study, a green thermally activated delayed fluorescence (TADF) OLED incorporating a different complex emitter achieved a high external quantum efficiency (EQE) of 34.6% with reduced efficiency roll-off at high luminance. Another study on nondoped blue OLEDs utilizing electroplex emission achieved an impressive external quantum efficiency of up to 18.1%. While not directly employing this compound, these results highlight the potential of thiophene-based materials in achieving high-performance OLEDs.

| Device Parameter | Reported Values for Thiophene-Based OLEDs |

| Maximum External Quantum Efficiency (EQE) | up to 34.6% |

| Luminance | >1000 cd/m² |

| Emission Color | Green, Blue |

This table presents data for high-performing OLEDs with thiophene-based emitters to illustrate the potential of this class of materials.

Organic Field-Effect Transistors (OFETs)

The charge transport properties of organic semiconductors are crucial for their application in OFETs. The planarity and potential for intermolecular interactions in this compound derivatives suggest their utility as the active channel material in these devices. Research on related thiophene-containing molecules has demonstrated excellent OFET performance. For example, functionalized phenanthrenes with sulfur-containing heteroaryls, including thiophene, have exhibited p-channel behavior with high charge carrier mobilities. In one such study, a hole mobility of up to 0.85 cm²/(V s) and a high ON/OFF ratio of 10⁸ were achieved. Another investigation into arylacetylene end-capped alkoxyphenanthrenes reported a maximum charge carrier mobility of 1.30 cm²/Vs with an ON/OFF ratio of 10⁷. These findings suggest that the incorporation of methoxyphenyl-substituted thiophenes into similar molecular frameworks could lead to high-performance OFETs.

| OFET Performance Metric | Reported Values for Thiophene-Containing Semiconductors |

| Charge Carrier Mobility (µ) | up to 1.30 cm²/Vs |

| ON/OFF Current Ratio | 10⁷ - 10⁸ |

| Channel Type | p-channel |

This table showcases the performance of OFETs based on thiophene-containing small molecules, indicating the potential of this compound derivatives.

Organic Photovoltaics (OPVs) and Solar Cell Technologies

In the field of organic photovoltaics, this compound derivatives are being explored as electron-donor materials in the active layer of solar cells. Their ability to absorb light in the visible spectrum and their suitable highest occupied molecular orbital (HOMO) energy levels make them promising for efficient charge generation and transport. A conjugated copolymer, PBTF-OP, which is based on a meta-alkoxy-phenyl-substituted benzodithiophene and a thieno[3,4-b]thiophene (B1596311) derivative, has been synthesized and used as a donor material in polymer solar cells. This solar cell demonstrated a power conversion efficiency (PCE) of 9.0% with a high open-circuit voltage (Voc) of 0.86 V. In another study, a novel donor polymer, 2,3,4,5-tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) (TTT-co-P3HT), was synthesized for use in organic solar cells. However, the device based on this material exhibited a lower PCE of 0.14%.

| Device | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |

| PBTF-OP:PC71BM | 9.0% | 0.86 V | Not specified | Not specified |

| TTT-co-P3HT:PC71BM | 0.14% | 0.41 V | 1.27 mA/cm² | 26.78% |

Electrochromic Materials and Devices

Polymers derived from this compound have shown potential for use in electrochromic devices, which change color upon the application of an electrical potential. These materials are of interest for applications such as smart windows, displays, and sensors. The electropolymerization of 3-(4-methoxyphenyl)thieno[3,2-b]thiophene results in a polymer film that is transparent and light reddish-yellow. An electrochromic device fabricated with this polymer and poly(3,4-ethylenedioxythiophene) (PEDOT) can be switched between pinkish-orange and transparent light blue. Another related polymer, poly{3-[12-(p-methoxyphenoxy)dodecyl]thiophene}, has been studied for its electrochromic properties, demonstrating a chromatic contrast of 40% at 725 nm and good stability over 1000 redox cycles. Copolymers of 3',4'-bis(alkyloxy)-2,2':5',2"-terthiophene have also been investigated, with one derivative showing an optical contrast of 51% at 520 nm.

| Electrochromic Material | Color Change | Optical Contrast (%) | Switching Time (s) |

| Poly(3-(4-methoxyphenyl)thieno[3,2-b]thiophene) / PEDOT device | Pinkish orange to transparent light blue | Not specified | Not specified |

| Poly{3-[12-(p-methoxyphenoxy)dodecyl]thiophene} | Not specified | 40% at 725 nm | Not specified |

| Poly(3',4'-dibutoxy-2,2':5',2"-terthiophene) | Red to blue | 51% at 520 nm | Not specified |

Photophysical Properties and Luminescence

The photophysical properties of this compound derivatives are fundamental to their application in optoelectronic devices. These properties, including absorption and emission spectra, are influenced by the molecular structure and the surrounding environment. For instance, a donor-acceptor compound containing a 3-(4-methoxyphenyl)thieno[3,2-b]thiophene unit exhibits an absorption maximum at 392 nm and an emission maximum at 489 nm in tetrahydrofuran (B95107) (THF).

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) |

| D-A compound with 3-(4-methoxyphenyl)thieno[3,2-b]thiophene | THF | 392 | 489 |

A key feature of many donor-π-acceptor molecules containing the this compound moiety is the presence of an intramolecular charge transfer (ICT) state upon photoexcitation. This phenomenon, where an electron is transferred from the electron-donating methoxyphenyl group to an electron-accepting part of the molecule through the thiophene bridge, significantly influences the photophysical properties. The ICT character often leads to a large Stokes shift and solvatochromism, where the absorption and emission wavelengths are dependent on the polarity of the solvent. Theoretical calculations on a donor-acceptor molecule with a 3-(4-methoxyphenyl)thieno[3,2-b]thiophene unit have indicated an effective ICT between the thienothiophene donor and a boron acceptor unit.

Aggregation-Induced Emission (AIE) Phenomena

Derivatives of this compound have been incorporated into molecular structures that exhibit Aggregation-Induced Emission (AIE), a photophysical phenomenon where non-emissive or weakly fluorescent molecules in dilute solutions become highly luminescent upon aggregation. This effect is contrary to the more common aggregation-caused quenching (ACQ) where molecular aggregation leads to a decrease in fluorescence intensity. The AIE phenomenon is typically attributed to the restriction of intramolecular rotations (IMR) in the aggregated state. In solution, molecules can dissipate excitation energy through non-radiative pathways, such as the active rotation of their phenyl rings. However, in the aggregated state, these rotations are physically hindered, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong light emission. mdpi.com

A notable example involves the integration of a 3-(4-methoxyphenyl)thieno[3,2-b]thiophene donor unit with a boron acceptor and bulky tetraphenylethene (TPE) end groups. nsf.gov TPE is a classic AIE-active luminogen. mdpi.com In such donor-acceptor structures, the bulky TPE units enhance the AIE effect. When these molecules are in a good solvent, they exist as individual entities and exhibit weak fluorescence. Upon addition of a poor solvent (a non-solvent), the molecules aggregate. This aggregation restricts the intramolecular rotation of the multiple phenyl rings within the TPE units, leading to a significant enhancement of fluorescence intensity. mdpi.comcmu.edu

The design of molecules featuring the this compound moiety for AIE applications often involves creating twisted molecular conformations that prevent strong intermolecular π-π stacking, which can cause fluorescence quenching. nih.gov By incorporating units like TPE, which have a propeller-like shape, the resulting luminogens can achieve high emission efficiencies in the solid state or in aggregates, making them suitable for applications in organic light-emitting diodes (OLEDs) and chemical sensors. nsf.govnih.gov The thiophene unit itself, when appropriately substituted, can contribute to the formation of weak intermolecular interactions (e.g., C–H···S) that facilitate the specific type of molecular packing required for AIE. nih.gov

Solvatochromic Effects and Environment Sensing

Solvatochromism refers to the change in the color of a chemical substance, manifested as a shift in its absorption or emission spectra, when the polarity of the surrounding solvent is altered. This phenomenon is particularly pronounced in donor-acceptor (D-A) molecules where an intramolecular charge transfer (ICT) occurs upon photoexcitation. The this compound moiety can act as a potent electron-donating group in such systems. The methoxy group (-OCH₃) enhances the electron-donating ability of the phenyl ring, which in turn pushes electron density through the conjugated thiophene π-system to an acceptor unit.

In a molecule containing the 4-methoxyphenyl (B3050149) group as the donor attached to a thiophene bridge, the absorption and fluorescence spectra show a pronounced dependence on solvent polarity. pittstate.edu As the solvent polarity increases, the fluorescence emission peak typically shows a significant bathochromic (red) shift. This indicates that the excited state has a larger dipole moment than the ground state, a characteristic feature of ICT states. The stabilization of this more polar excited state by polar solvent molecules is greater than the stabilization of the ground state, thus reducing the energy gap for fluorescence emission. pittstate.edu

For instance, a donor-π-acceptor thiophene derivative featuring a p-methoxyphenyl group (MOT) exhibits a noticeable bathochromic shift in its fluorescence emission spectrum as the solvent changes from nonpolar cyclohexane (B81311) (CHX) to the highly polar dimethyl sulfoxide (B87167) (DMSO). pittstate.edu This sensitivity to the local environment makes these compounds promising candidates for use as environmental sensors or probes to characterize the polarity of microenvironments, such as in polymers or biological systems.

The table below summarizes the solvatochromic data for a thiophene derivative with a p-methoxyphenyl donor group (MOT), illustrating the shift in maximum fluorescence emission wavelength in solvents of varying polarity. pittstate.edu

| Solvent | Polarity Function (Δf) | Fluorescence Max (λf, nm) |

|---|---|---|

| Cyclohexane (CHX) | 0.001 | 407 |

| Dioxane | 0.021 | 421 |

| Ethyl Acetate (B1210297) (EA) | 0.201 | 438 |

| Dichloromethane (DCM) | 0.217 | 444 |

| Acetonitrile (ACN) | 0.305 | 460 |

| Dimethyl Sulfoxide (DMSO) | 0.263 | 473 |

Polymer Chemistry and Conducting Polymers

Electrochemical Polymerization Mechanisms

Electrochemical polymerization is a widely used method to synthesize conducting polymers directly onto an electrode surface. For this compound, this process involves the anodic oxidation of the monomer. The mechanism proceeds via the formation of a radical cation at the thiophene ring when a sufficiently high potential is applied. dtic.mil The electron-donating 4-methoxyphenyl substituent lowers the oxidation potential of the monomer compared to unsubstituted thiophene, facilitating polymerization. dtic.mil

The polymerization process can be summarized in the following key steps:

Monomer Oxidation : The this compound monomer (M) is oxidized at the anode to form a radical cation (M•+).

Radical Cation Coupling : Two radical cations couple, typically at the 2- and 5-positions of the thiophene rings, which are the most reactive sites. This forms a dimeric dication.

Deprotonation : The dication loses two protons to regenerate the aromatic system, resulting in a neutral dimer.

Chain Propagation : The newly formed dimer is more easily oxidized than the monomer. It is oxidized to its radical cation, which can then react with another monomer radical cation, leading to chain growth. This process of oxidation, coupling, and deprotonation repeats, extending the polymer chain on the electrode surface. dtic.mil

The polymerization can be carried out using techniques like cyclic voltammetry or potentiostatic methods. During cyclic voltammetry, the successive scans show an increase in the peak currents of the polymer's redox processes, indicating the progressive deposition of the polymer film on the electrode. dtic.mil The resulting polymer, poly(this compound), is electroactive and can be reversibly switched between its neutral (insulating) and oxidized (conducting) states.

Chemical Oxidative Polymerization Techniques

Chemical oxidative polymerization is a common and scalable method for synthesizing polythiophenes, including poly(this compound). This technique typically employs a chemical oxidizing agent, with iron(III) chloride (FeCl₃) being one of the most effective and widely used. nih.gov

The general mechanism involves the oxidation of the monomer by the oxidant:

Oxidation : The monomer is oxidized by FeCl₃, which is reduced in the process. This step generates the monomer radical cation.

Coupling and Propagation : Similar to the electrochemical method, the radical cations couple to form dimers and then longer oligomers and polymers, with concurrent deprotonation to restore aromaticity. The polymerization proceeds until the oxidant is consumed or the polymer precipitates from the solution.

The reaction conditions, such as the choice of solvent, temperature, monomer concentration, and the order of reagent addition, significantly impact the molecular weight, yield, and regioregularity of the resulting polymer. nih.gov For example, a "standard addition" method, where the monomer is added to the oxidant solution, can produce higher molecular weight polymers for certain ether-substituted thiophenes compared to a "reverse addition" method. nih.gov The solvent plays a crucial role in solvating the growing polymer chains and influencing the reaction kinetics. Chloroform or nitrobenzene (B124822) are commonly used solvents for this type of polymerization. After polymerization, the polymer is typically washed with methanol (B129727) and other solvents to remove residual oxidant and low-molecular-weight oligomers.

Structure-Property Relationships in Poly(this compound) and Related Polythiophenes

The properties of polythiophenes are profoundly influenced by the nature and position of the substituent on the thiophene ring. In poly(this compound), the bulky methoxyphenyl group at the 3-position plays a critical role in determining the polymer's structural, optical, and electronic characteristics.

Regioregularity : The coupling between monomer units can occur in head-to-tail (HT) or head-to-head (HH) configurations. High HT regioregularity leads to a more planar polymer backbone, which enhances π-conjugation, facilitates intermolecular π-π stacking, and improves charge carrier mobility. cmu.edu The presence of the 3-(4-methoxyphenyl) substituent can lead to steric hindrance that influences the regioregularity during polymerization.

Solubility and Processability : The methoxyphenyl group enhances the solubility of the polymer in common organic solvents compared to unsubstituted polythiophene. This improved solubility is crucial for solution-based processing techniques used in the fabrication of organic electronic devices.

Electronic and Optical Properties : The electron-donating nature of the methoxyphenyl group influences the electronic band structure of the polymer. It generally raises the Highest Occupied Molecular Orbital (HOMO) level, which can reduce the polymer's oxidation potential and narrow its bandgap. cmu.edu This affects the color of the polymer and its absorption spectrum. A more planar backbone resulting from high regioregularity leads to a red-shift in the absorption spectrum, indicating a smaller bandgap and a greater effective conjugation length. cmu.edu

Morphology : The side group influences how the polymer chains pack in the solid state. Longer or bulkier side chains can increase the interchain distance, which might affect charge transport between chains. However, they can also induce self-assembly into well-ordered structures, which is beneficial for device performance. cmu.edu In comparison to poly(3-alkylthiophenes), where longer alkyl chains can lead to more ordered and conductive materials, the rigid and bulky methoxyphenyl group in poly(this compound) will create a distinct solid-state morphology, impacting its final application performance. cmu.edu

Medicinal Chemistry and Biological Activity Studies

The thiophene nucleus is recognized as a "privileged scaffold" in medicinal chemistry, as it is a core component in numerous pharmacologically active compounds and FDA-approved drugs. nih.gov Thiophene derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and anticonvulsant properties. nih.govnih.govsciensage.info

While specific biological studies on this compound itself are not extensively documented in readily available literature, its structural motifs are present in molecules with known therapeutic relevance. The combination of a thiophene ring and a methoxyphenyl group is a common feature in the design of new drug candidates.

Anti-inflammatory and Analgesic Activity : The thiophene core is a bioisostere of the benzene (B151609) ring and is often incorporated into non-steroidal anti-inflammatory drug (NSAID) analogues. sciensage.info For instance, the structurally related compound 3-(4-methoxyphenyl)-thiomorpholine serves as a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. chemimpex.com

Anticancer Activity : Numerous thiophene derivatives have been investigated as potential anticancer agents. nih.gov The mechanism of action often involves the inhibition of specific enzymes like kinases or interaction with cellular receptors. The methoxyphenyl group is also a common feature in many kinase inhibitors and other anticancer compounds.

Antimicrobial Activity : Thiophene-containing compounds have demonstrated broad-spectrum activity against various bacterial and fungal strains. nih.govsciensage.info

Other Applications : A specific derivative, 3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid, has been synthesized, indicating the use of the this compound scaffold in developing compounds with potential sulfonamide-related activities, which are often associated with diuretic or antibacterial properties. bldpharm.com

Anticancer Activity and Cellular Cytotoxicity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Research has shown that the substitution pattern on the thiophene and the nature of other functional groups play a crucial role in their activity.

Structurally related bis-thiophenes, such as chloroacetamide derivatives of 3,4-bis(4-methoxyphenyl)thiophene, have shown potent activity against liver (HepG2) and breast (MCF-7) cancer cells, with IC50 values as low as 0.5 µM, particularly when used in synergy with existing drugs like sorafenib. In another study, a series of 3-aryl thiophene-2-aryl/heteroaryl chalcones were synthesized, and their antiproliferative activity was evaluated against human colon cancer cell lines (HCT-15). One of the derivatives, 3-(3-Methoxyphenyl)thiophene-2-aryl chalcone (B49325), exhibited an IC50 value of 21 µg/mL, which was superior to the reference drug doxorubicin (B1662922) (IC50 of 25 µg/mL). rasayanjournal.co.in

Furthermore, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov These compounds generally showed greater cytotoxicity against the U-87 cell line. nih.gov Specifically, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was identified as a highly active compound against glioblastoma cells, reducing cell viability to 19.6 ± 1.5%. nih.gov

The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest. For instance, some thiophene derivatives have been shown to induce apoptosis through the generation of reactive oxygen species and depolarization of the mitochondrial membrane. nih.gov

| Compound/Derivative Class | Cell Line | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| 3,4-bis(4-methoxyphenyl)thiophene chloroacetamide derivatives | HepG2, MCF-7 | IC50 | Down to 0.5 µM (with sorafenib) | |

| 3-(3-Methoxyphenyl)thiophene-2-aryl/heteroaryl chalcones | HCT-15 | IC50 | 21 µg/mL | rasayanjournal.co.in |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 | Cell Viability Reduction | to 19.6 ± 1.5% | nih.gov |

| 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives | MDA-MB-231 | Cell Viability Reduction | to 43.7 ± 7.4% | nih.gov |

Antioxidant Activity and Reactive Oxygen Species Scavenging

The antioxidant properties of this compound derivatives are of significant interest, as oxidative stress is implicated in numerous diseases. The methoxy group on the phenyl ring can contribute to the radical scavenging ability of these molecules.

A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide evaluated their antioxidant properties using the 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH) radical scavenging method. nih.gov Several of these compounds exhibited potent antioxidant activity, in some cases surpassing that of the well-known antioxidant, ascorbic acid. nih.gov For example, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide were found to be approximately 1.4 times more active than ascorbic acid. nih.gov

| Compound | Antioxidant Activity (vs. Ascorbic Acid) | Reference |

|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | ~1.4 times higher | nih.gov |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | ~1.4 times higher | nih.gov |

Anti-inflammatory Properties and Mechanisms

Thiophene derivatives, including those with a methoxyphenyl substituent, are recognized for their anti-inflammatory potential. nih.gov Their mechanisms of action often involve the inhibition of key inflammatory mediators and pathways.

One study investigated a structurally related compound, 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione, and found it to have a strong inhibitory effect on prostaglandin (B15479496) E2 (PGE2) production. researchgate.net This effect was attributed to the inhibition of cyclooxygenase-2 (COX-2) activity. researchgate.net The compound also suppressed the release and expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-6 in lipopolysaccharide (LPS)-induced macrophages. researchgate.net Furthermore, it was observed to down-regulate the expression of inducible nitric oxide synthase (iNOS), leading to reduced nitric oxide (NO) production. researchgate.net

The anti-inflammatory effects of these compounds are often linked to the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. mdpi.com By inhibiting the activation of such pathways, these derivatives can reduce the expression of a wide range of pro-inflammatory genes. mdpi.com

Antimicrobial and Antifungal Efficacy

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents, and thiophene derivatives have shown promise in this area. While data specifically on this compound is limited, studies on related structures provide insights into their potential antimicrobial and antifungal efficacy.

In a study of 3-halobenzo[b]thiophenes, it was found that 2-tert-butyl, phenyl, and 4-methoxyphenyl substituted benzo[b]thiophenes did not exhibit significant inhibitory activity against the tested bacteria and fungi. mdpi.com However, the introduction of other functional groups, such as a cyclohexanol (B46403) moiety at the 2-position and a chloro or bromo group at the 3-position, resulted in potent antimicrobial activity. mdpi.com For instance, these derivatives showed a low minimum inhibitory concentration (MIC) of 16 µg/mL against Gram-positive bacteria like Staphylococcus aureus, Enterococcus faecalis, and Bacillus cereus, as well as the fungus Candida albicans. mdpi.com

Another study focused on thiophene derivatives with activity against drug-resistant Gram-negative bacteria. nih.gov Certain derivatives exhibited MIC50 values between 16 and 32 mg/L for colistin-resistant Acinetobacter baumannii and between 8 and 32 mg/L for colistin-resistant Escherichia coli. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the development of new antimicrobial and antifungal drugs.

| Compound Class | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes | Staphylococcus aureus | 16 | mdpi.com |

| Enterococcus faecalis | 16 | mdpi.com | |

| Bacillus cereus | 16 | mdpi.com | |

| Candida albicans | 16 | mdpi.com |

Enzyme Inhibitory Activity (e.g., Acetylcholinesterase, Carbonic Anhydrase)

Derivatives of this compound have been investigated as inhibitors of various enzymes with therapeutic relevance. Notably, they have shown inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrase (CA).

In the context of Alzheimer's disease, where AChE inhibitors are a key treatment strategy, certain thiophene derivatives have demonstrated potent inhibitory effects. One study reported that some newly synthesized thiophene derivatives displayed better inhibitory activity against AChE than the standard drug donepezil (B133215). europeanreview.org For example, a specific derivative showed 60% inhibition compared to 40% for donepezil under the same conditions. europeanreview.org

Thiophene sulfonamides have also been identified as potent inhibitors of human carbonic anhydrase II, with nanomolar-level potency. nih.gov Sulfonamides are a well-established class of CA inhibitors, and incorporating a thiophene ring can modulate their inhibitory profile and physicochemical properties.

| Enzyme | Compound Class | Inhibition Metric | Observed Value | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Phenyl-thiophene-carboxamide derivative | % Inhibition | 60% | europeanreview.org |

| Carbonic Anhydrase II (hCA II) | 4-substituted thiophene-2-sulfonamides | Potency | Nanomolar level | nih.gov |

Receptor Binding and Modulation for Therapeutic Targets

The ability of this compound derivatives to bind to and modulate the activity of specific biological receptors is a key aspect of their therapeutic potential. The methoxyphenyl group can play a significant role in receptor recognition and binding affinity.

Research on 3,4-bis(4-methoxyphenyl)thiophene derivatives has shown that demethylation of the methoxy groups to hydroxyl groups can lead to compounds with estrogen receptor binding activity. This suggests that the core structure can be tailored to interact with specific hormone receptors.

While direct studies on the receptor binding profile of this compound are not extensively documented, research on structurally related compounds provides valuable insights. For example, 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and related amphetamines have been shown to bind to serotonin (B10506) receptors, such as the 5-HT2A receptor, with varying affinities and efficacies. frontiersin.org The nature of the alkoxy substituent significantly influences the binding affinity, with some derivatives showing submicromolar affinity. frontiersin.org This highlights the potential for modifying the methoxy group in this compound derivatives to target specific G-protein coupled receptors.

Catalysis and Chemical Transformations

Beyond its biological applications, the this compound scaffold is a valuable building block in organic synthesis and materials chemistry. Its chemical properties allow for a variety of transformations, making it a versatile intermediate for the construction of more complex molecules.